3-(5-Bromothiophen-2-yl)propan-1-ol
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Overview
Description
3-(5-Bromothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9BrOS and a molecular weight of 221.11 g/mol . It features a brominated thiophene ring attached to a propanol chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by a Grignard reaction with propanal. The reaction conditions include:
Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: The brominated thiophene is reacted with magnesium in dry ether to form the Grignard reagent, which is then treated with propanal to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction can yield the corresponding thiophene-propanol without the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea are employed under mild conditions.
Major Products
Oxidation: 3-(5-Bromothiophen-2-yl)propanal or 3-(5-Bromothiophen-2-yl)propanoic acid.
Reduction: 3-(Thiophen-2-yl)propan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)propan-1-ol depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its bromine atom can participate in substitution reactions, while the hydroxyl group can undergo oxidation or reduction .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromothiophen-2-yl)propan-1-ol: Similar structure but with the bromine atom at a different position on the thiophene ring.
3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol: Contains an additional methylamino group.
Uniqueness
3-(5-Bromothiophen-2-yl)propan-1-ol is unique due to its specific bromination pattern and the presence of a propanol chain, which provides distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C7H9BrOS |
---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9BrOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,1-2,5H2 |
InChI Key |
KCRUIYCKNXDIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CCCO |
Origin of Product |
United States |
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